4-(2,3-Dimethylphenyl)-2-nitrobenzoic acid
Description
4-(2,3-Dimethylphenyl)-2-nitrobenzoic acid is an organic compound that belongs to the class of nitrobenzoic acids It is characterized by the presence of a nitro group (-NO2) and a dimethylphenyl group attached to a benzoic acid core
Properties
IUPAC Name |
4-(2,3-dimethylphenyl)-2-nitrobenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO4/c1-9-4-3-5-12(10(9)2)11-6-7-13(15(17)18)14(8-11)16(19)20/h3-8H,1-2H3,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQWWRGZIDSPAAD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C2=CC(=C(C=C2)C(=O)O)[N+](=O)[O-])C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60688944 | |
| Record name | 2',3'-Dimethyl-3-nitro[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60688944 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261903-07-4 | |
| Record name | 2',3'-Dimethyl-3-nitro[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60688944 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2,3-Dimethylphenyl)-2-nitrobenzoic acid typically involves the nitration of 4-(2,3-dimethylphenyl)benzoic acid. The nitration process can be carried out using a mixture of concentrated sulfuric acid (H2SO4) and concentrated nitric acid (HNO3) under controlled temperature conditions. The reaction is exothermic and requires careful temperature control to avoid side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction parameters and improved safety. The use of automated systems ensures consistent product quality and higher yields.
Types of Reactions:
Reduction: The nitro group in this compound can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or using chemical reducing agents like tin(II) chloride (SnCl2) in hydrochloric acid (HCl).
Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the nitro group can be replaced by other substituents under appropriate conditions.
Common Reagents and Conditions:
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst, or tin(II) chloride (SnCl2) in hydrochloric acid (HCl).
Substitution: Electrophilic aromatic substitution reactions typically require strong acids or bases as catalysts.
Major Products:
Reduction: 4-(2,3-Dimethylphenyl)-2-aminobenzoic acid.
Substitution: Various substituted derivatives depending on the substituent introduced.
Scientific Research Applications
4-(2,3-Dimethylphenyl)-2-nitrobenzoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its nitro group can be transformed into various functional groups, making it a versatile building block.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving nitroaromatic compounds.
Industry: Used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-(2,3-Dimethylphenyl)-2-nitrobenzoic acid depends on its chemical transformations. For example, when reduced to its amino derivative, it can interact with biological targets such as enzymes or receptors. The nitro group can undergo redox reactions, influencing cellular oxidative stress pathways.
Comparison with Similar Compounds
4-Nitrobenzoic acid: Lacks the dimethylphenyl group, making it less hydrophobic and potentially less bioactive.
2,3-Dimethylbenzoic acid: Lacks the nitro group, reducing its reactivity in redox reactions.
4-(2,3-Dimethylphenyl)benzoic acid: Lacks the nitro group, limiting its applications in redox chemistry.
Uniqueness: 4-(2,3-Dimethylphenyl)-2-nitrobenzoic acid is unique due to the presence of both the nitro group and the dimethylphenyl group, which confer distinct chemical reactivity and potential biological activity. This combination makes it a valuable compound for various synthetic and research applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
